Curcumaromin C
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Overview
Description
Curcumaromin C is a bioactive compound derived from the rhizomes of Curcuma species, particularly Curcuma aromatica. It belongs to the class of curcuminoids, which are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Curcumaromin C can be synthesized through various methods, including traditional and contemporary approaches. Some common methods include:
Soxhlet extraction: This involves the use of a Soxhlet apparatus to extract curcuminoids from the plant material using solvents like ethanol or methanol.
Ultrasound-assisted extraction: This method uses ultrasonic waves to enhance the extraction efficiency of curcuminoids from the plant material.
Microwave-assisted extraction: This technique employs microwave radiation to heat the solvent and plant material, resulting in faster and more efficient extraction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction processes using advanced technologies such as supercritical fluid extraction and enzyme-assisted extraction. These methods ensure higher yields and purity of the compound .
Chemical Reactions Analysis
Curcumaromin C undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Curcumaromin C has a wide range of scientific research applications, including:
Mechanism of Action
Curcumaromin C exerts its effects through multiple mechanisms, including:
Scavenging of reactive oxygen species: It acts as an antioxidant by neutralizing free radicals and reducing oxidative stress.
Modulation of signaling pathways: This compound influences various cellular signaling pathways, including those involved in inflammation and apoptosis.
Inhibition of enzymes: It inhibits the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammatory processes.
Comparison with Similar Compounds
Curcumaromin C is similar to other curcuminoids such as curcumin, demethoxycurcumin, and bis-demethoxycurcumin. it has unique properties that distinguish it from these compounds . For example:
Properties
Molecular Formula |
C29H32O4 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C29H32O4/c1-19(2)25-15-4-20(3)18-26(25)29(27(32)16-9-21-5-11-23(30)12-6-21)28(33)17-10-22-7-13-24(31)14-8-22/h5-14,16-19,25-26,29-31H,4,15H2,1-3H3/b16-9+,17-10+/t25-,26+/m1/s1 |
InChI Key |
XPEWDUSWUQJRDO-WUDRIEKWSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@H](CC1)C(C)C)C(C(=O)/C=C/C2=CC=C(C=C2)O)C(=O)/C=C/C3=CC=C(C=C3)O |
Canonical SMILES |
CC1=CC(C(CC1)C(C)C)C(C(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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